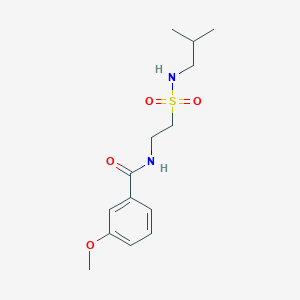

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide

Description

N-(2-(N-Isobutylsulfamoyl)ethyl)-3-methoxybenzamide is a synthetic benzamide derivative characterized by a 3-methoxybenzamide core linked via an ethyl chain to an N-isobutylsulfamoyl group.

Propriétés

IUPAC Name |

3-methoxy-N-[2-(2-methylpropylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-11(2)10-16-21(18,19)8-7-15-14(17)12-5-4-6-13(9-12)20-3/h4-6,9,11,16H,7-8,10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGCAVSVPYQTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide typically involves the following steps:

Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of isobutylamine with chlorosulfonic acid to form N-isobutylsulfamoyl chloride.

Coupling with Ethylamine: The N-isobutylsulfamoyl chloride is then reacted with ethylamine to form N-(2-(N-isobutylsulfamoyl)ethyl)amine.

Formation of the Benzamide: The final step involves the reaction of N-(2-(N-isobutylsulfamoyl)ethyl)amine with 3-methoxybenzoyl chloride to form N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of N-(2-(N-isobutylsulfamoyl)ethyl)-3-hydroxybenzamide.

Reduction: Formation of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Drug Discovery: The compound is screened for potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: It is used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.

Mécanisme D'action

The mechanism of action of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylsulfamoyl group may enhance binding affinity to certain proteins, while the methoxybenzamide core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Key Structural Analogs and Their Properties

Mechanistic and Pharmacological Insights

- CoPo-22: The cyanoquinoline group enables dual corrector-potentiator activity on ΔF508-CFTR, addressing both misprocessing and channel function in cystic fibrosis. Its aromatic substituents likely enhance membrane permeability but may increase metabolic instability .

- Compound 7: The piperazine-cyanopyridine moiety confers >100-fold selectivity for D4 over D2/D3 receptors and sigma-1 receptors. Optimal logP (2.37–2.55) ensures CNS penetration, critical for imaging dopamine pathways in the brain .

- Compound 21 : The tetrahydrobenzo[d]thiazole group directs selectivity toward D3 receptors, with the methoxybenzamide core facilitating hydrogen bonding in the receptor’s orthosteric site .

- Target Compound: The N-isobutylsulfamoyl group introduces a sulfonamide, which is polar yet lipophilic enough for membrane penetration.

Physicochemical and Pharmacokinetic Comparison

- Lipophilicity: Compound 7’s logP (2.37–2.55) is optimal for CNS drugs, balancing brain penetration and low nonspecific binding. The target compound’s isobutylsulfamoyl group may lower logP compared to aromatic substituents (e.g., CoPo-22) but increase it relative to polar piperazine derivatives .

- Solubility: Sulfonamides generally enhance aqueous solubility due to hydrogen-bonding capacity. This contrasts with CoPo-22’s cyanoquinoline, which likely reduces solubility .

- Metabolic Stability : Piperazine-containing compounds (e.g., Compound 7) are prone to N-dealkylation, whereas sulfonamides may exhibit longer half-lives due to metabolic resistance .

Research Findings and Implications

- Structural Determinants of Selectivity: Piperazine and cyanopyridine in Compound 7 minimize off-target binding to D2/sigma-1 receptors .

- Therapeutic Potential: Dual-acting compounds like CoPo-22 highlight the advantage of multifunctional agents in complex diseases like cystic fibrosis . The target compound’s sulfonamide group is understudied in 3-methoxybenzamide derivatives, suggesting unexplored applications in diabetes (sulfonylurea receptors) or cancer (sigma receptors) .

Activité Biologique

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group on the benzamide moiety, which is known to enhance biological activity through various mechanisms. The sulfonamide group is also significant in modulating the compound's interactions with biological targets.

- Inhibition of Enzymatic Activity : Compounds similar to N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide have been shown to inhibit key enzymes involved in cellular processes. For example, 3-Methoxybenzamide (3-MBA), a structural analogue, acts as an inhibitor of ADP-ribosyltransferase, affecting cell division in Bacillus subtilis by targeting the FtsZ protein involved in cell division .

- Antiproliferative Effects : Research indicates that derivatives of methoxybenzamide exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116) .

- Antioxidant Activity : The presence of methoxy and hydroxy groups has been associated with enhanced antioxidant properties, which may contribute to reduced oxidative stress in cells. This mechanism can indirectly inhibit aberrant cell growth without significant toxicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide and its analogues:

| Activity Type | Tested Compound | IC50 Value (µM) | Target Cell Line |

|---|---|---|---|

| Antiproliferative | N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide | 4.4 | MCF-7 |

| Antioxidant | Hydroxy-substituted derivatives | Variable | Various |

| Antimicrobial | 3-Methoxybenzamide | 10 | Bacillus subtilis |

Study 1: Antiproliferative Activity

In a study evaluating various benzimidazole derivatives, it was found that compounds with methoxy substitutions exhibited significant antiproliferative effects against MCF-7 cells, with some derivatives showing IC50 values as low as 1.2 µM. The study highlighted that the presence of isobutyl groups on the nitrogen atom enhanced activity .

Study 2: Mechanism Elucidation

A genetic analysis involving 3-MBA revealed its primary target as the FtsZ protein during cell division in Bacillus subtilis. This finding suggests that similar compounds may disrupt normal cellular processes by interfering with critical proteins involved in cell division and growth regulation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the isobutylsulfamoyl group to the benzamide core using reagents like carbonyldiimidazole (CDI) or PyClU (chlorodipyrrolidinocarbenium hexafluorophosphate) in aprotic solvents (e.g., THF or DCM). Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to minimize side products.

- Catalysts : Use of strong bases (e.g., DIPEA) to activate intermediates.

- Purification : Recrystallization or silica gel chromatography (e.g., CHCl₃/MeOH gradients) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (GC-MS/LC-MS) : For molecular weight confirmation and impurity profiling.

- Elemental Analysis : To validate C, H, N, and S content, ensuring stoichiometric accuracy .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use UV-Vis spectrophotometry or HPLC to measure solubility in PBS, DMSO, or ethanol.

- Stability : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4), followed by LC-MS to track degradation products .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action against biological targets?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to receptors like dopamine D₄ or T-type calcium channels.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for identified targets.

- In Vitro Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells .

Q. How can contradictions in structure-activity relationship (SAR) data for derivatives be resolved?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., sulfamoyl vs. piperazine groups) and test affinity across receptor panels.

- Computational Modeling : Use QSAR (quantitative SAR) to identify physicochemical descriptors (e.g., logP, polar surface area) correlating with activity .

Q. What in vivo models are suitable for evaluating brain penetration and pharmacokinetics?

- Methodological Answer :

- Rodent Models : Intraperitoneal administration followed by LC-MS/MS to measure plasma and brain concentrations.

- PET Imaging : Radiolabel the compound with carbon-11 (¹¹C) and assess uptake in non-human primate brains, focusing on regions like the retina (high D₄ receptor density) .

Q. How can selectivity over off-target receptors (e.g., sigma-1 or 5-HT receptors) be enhanced?

- Methodological Answer :

- Selectivity Profiling : Screen against receptor panels (e.g., CEREP) to identify off-target binding.

- Structural Modifications : Introduce steric hindrance (e.g., tert-butyl groups) or polar moieties (e.g., cyanopyridine) to disrupt off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.